molecular formula C28H26N4O3 B2629437 N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 689268-08-4

N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2629437
CAS No.: 689268-08-4
M. Wt: 466.541
InChI Key: BZNOZTRLPIYNKT-UHFFFAOYSA-N
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Description

“N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide” is a compound that contains a 1,2,4-triazole ring in its structure . Triazole compounds are known for their multidirectional biological activity and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Scientific Research Applications

Analytical Properties and Identification

The analytical properties and identification of related adamantyl compounds have been extensively studied. For instance, the identification of three cannabimimetic indazole and pyrazole derivatives, including compounds with the adamantyl group, highlights the forensic and analytical interest in these compounds due to their appearance in clandestine laboratories. These compounds were identified using advanced analytical techniques such as LC-QTOF-MS, GC-TOF-MS, and NMR spectroscopy, marking the first report on these substances (Jia et al., 2017).

Antiviral Activity

The antiviral activity of adamantyl-containing compounds has been evaluated, particularly against influenza viruses. A study described the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, which were tested for antiviral activity against influenza A and B viruses. One compound exhibited potent inhibitory effects, acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Isomeric Discrimination

The differentiation between 1-adamantyl and 2-adamantyl isomers of synthetic cannabinoids, including those with carboxamide-type structures, underscores the analytical challenges and the necessity for precise identification methods in the study of synthetic cannabinoids. GC-EI-MS techniques were developed to discriminate these isomers, contributing to the accurate identification of such compounds in forensic analysis (Asada et al., 2017).

Metabolic Profiling

The metabolic profiling of adamantyl-based compounds, such as a CB2 agonist AM9338, using LC-MS and microcoil-NMR, has expanded the understanding of the metabolic pathways and the structural identification of novel metabolites. This research provides insights into the primary oxidative sites on the adamantyl moiety and contributes to the broader knowledge of the metabolic disposition of adamantyl compounds (Honrao et al., 2020).

Safety and Hazards

The safety of the synthesized compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

Properties

IUPAC Name

N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c33-26(23-12-20-3-1-2-4-24(20)35-27(23)34)30-21-5-7-22(8-6-21)32-25(16-29-31-32)28-13-17-9-18(14-28)11-19(10-17)15-28/h1-8,12,16-19H,9-11,13-15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNOZTRLPIYNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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